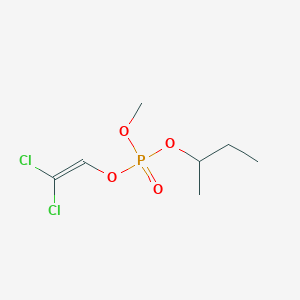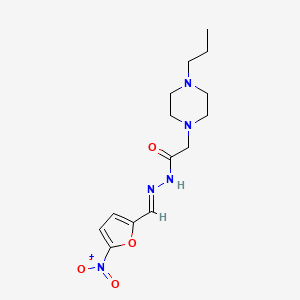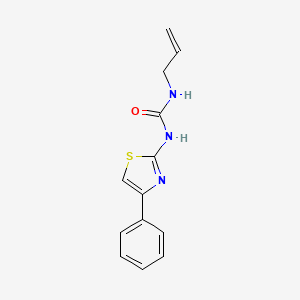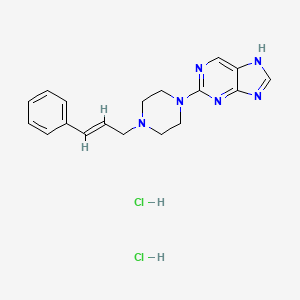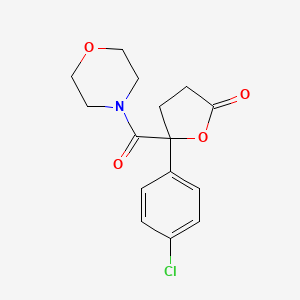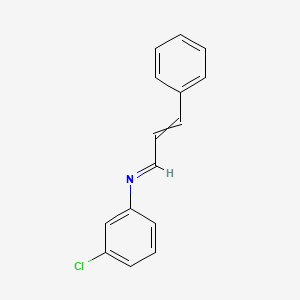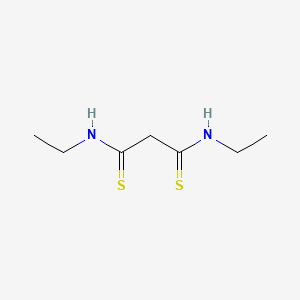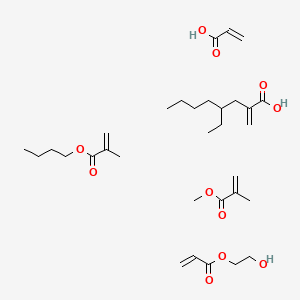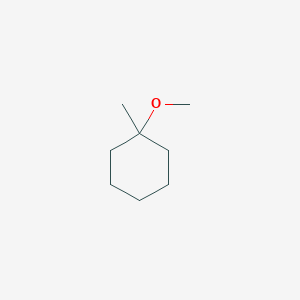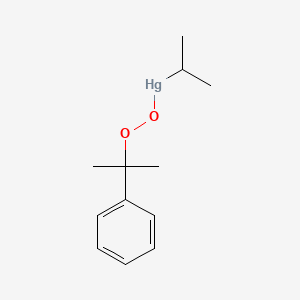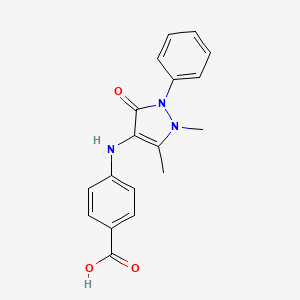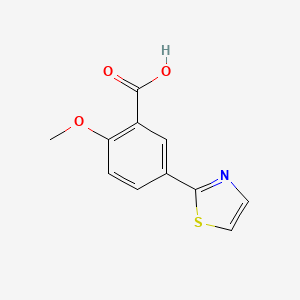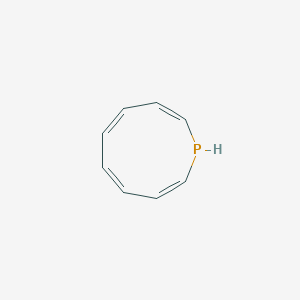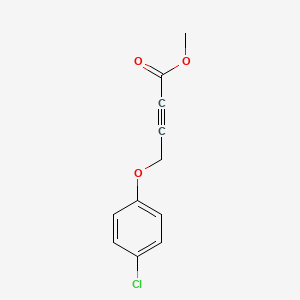
Methyl 4-(4-chlorophenoxy)but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chlorophenoxy)but-2-ynoate is a chemical compound with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a but-2-ynoate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenoxy)but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-(4-chlorophenoxy)but-2-ynoic acid with methanol in the presence of a strong acid catalyst . Another method includes the reaction of 4-(4-chlorophenoxy)but-2-yn-1-ol with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenoxy)but-2-ynoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenoxy)but-2-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenoxy)but-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenoxy)but-2-ynoate
- Methyl 4-(4-fluorophenoxy)but-2-ynoate
- Methyl 4-(4-methylphenoxy)but-2-ynoate
Uniqueness
Methyl 4-(4-chlorophenoxy)but-2-ynoate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
33313-71-2 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenoxy)but-2-ynoate |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,8H2,1H3 |
InChI Key |
LYKQVIUWDQWRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


